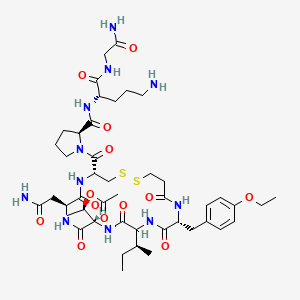
deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is a synthetic analogue of the naturally occurring peptide hormone arginine vasopressin. This compound is designed to mimic the effects of vasopressin, which plays a crucial role in regulating water balance and blood pressure in the body. The modifications in its structure, such as the deamination of cysteine and the incorporation of D-tyrosine and other amino acids, enhance its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反応の分析
Types of Reactions
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can significantly alter the biological activity and stability of the compound.
科学的研究の応用
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like diabetes insipidus and certain cardiovascular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is primarily found in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells. This increases water reabsorption, thereby concentrating urine and reducing urine output. The molecular pathways involved include the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).
類似化合物との比較
Similar Compounds
Arginine Vasopressin: The natural hormone with similar biological functions but less stability.
Desmopressin: A synthetic analogue with enhanced antidiuretic properties and reduced vasopressor effects.
Lypressin: Another synthetic analogue used for similar therapeutic purposes.
Uniqueness
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is unique due to its specific structural modifications, which confer increased stability and potency compared to natural vasopressin. These modifications also reduce its susceptibility to enzymatic degradation, making it more effective in therapeutic applications.
特性
分子式 |
C45H69N11O13S2 |
|---|---|
分子量 |
1036.2 g/mol |
IUPAC名 |
[(1R)-1-[(4R,7S,10S,16R)-4-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]ethyl] acetate |
InChI |
InChI=1S/C45H69N11O13S2/c1-6-24(3)37-43(65)55-38(25(4)69-26(5)57)44(66)52-31(21-34(47)58)40(62)53-32(45(67)56-18-9-11-33(56)42(64)51-29(10-8-17-46)39(61)49-22-35(48)59)23-71-70-19-16-36(60)50-30(41(63)54-37)20-27-12-14-28(15-13-27)68-7-2/h12-15,24-25,29-33,37-38H,6-11,16-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,64)(H,52,66)(H,53,62)(H,54,63)(H,55,65)/t24-,25+,29-,30+,31-,32-,33-,37?,38-/m0/s1 |
InChIキー |
KEBJCNAAGNULQR-RIGKXQCKSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)OC(=O)C |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
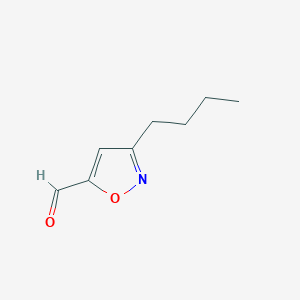
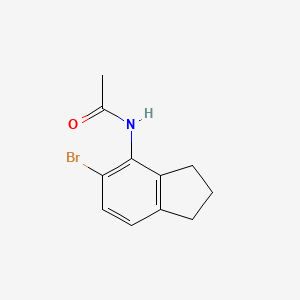
![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
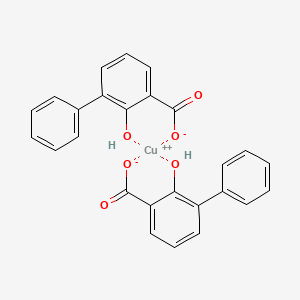

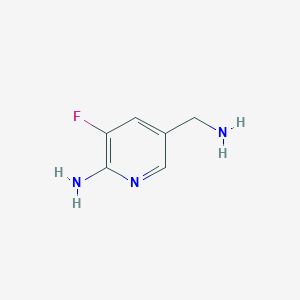
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
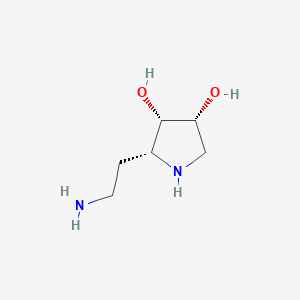
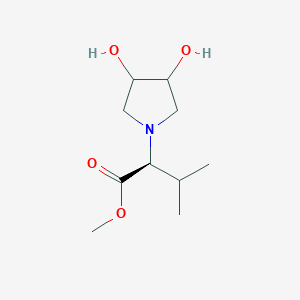
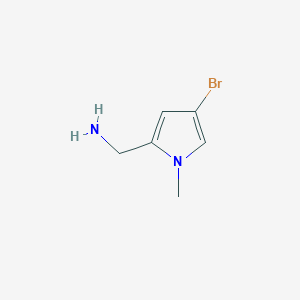
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
